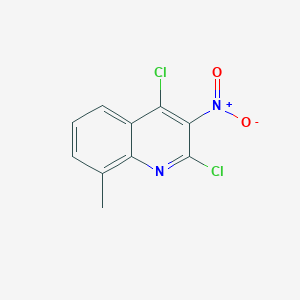
2,4-Dichloro-8-methyl-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-8-methyl-3-nitroquinoline is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methyl-3-nitroquinoline typically involves the nitration of 2,4-dichloro-8-methylquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-methyl-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used along with hydrogen gas.
Major Products Formed
Scientific Research Applications
2,4-Dichloro-8-methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antiviral effects . The chlorine atoms and the quinoline ring system also contribute to its biological activity by enhancing its binding affinity to target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.
8-Methylquinoline: Lacks the chlorine and nitro groups, leading to reduced antibacterial and antiviral properties.
3-Nitroquinoline: Lacks the chlorine and methyl groups, affecting its chemical stability and reactivity.
Uniqueness
2,4-Dichloro-8-methyl-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the quinoline ring system makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2,4-dichloro-8-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3 |
InChI Key |
JMVGJOMTLCGEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




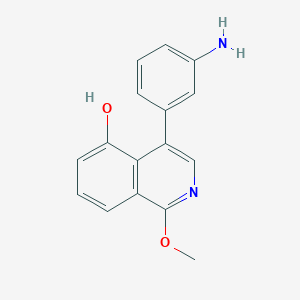

![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)

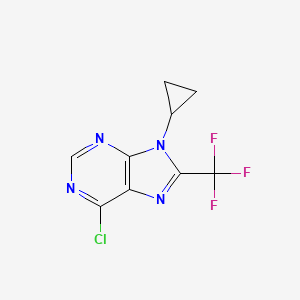

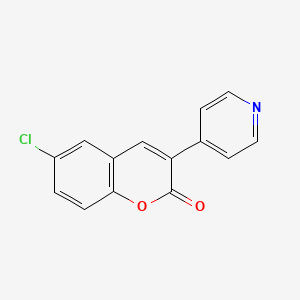

![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
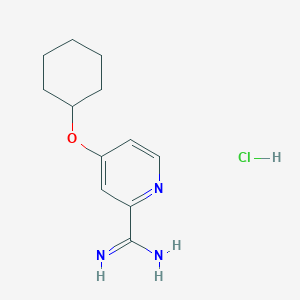

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
